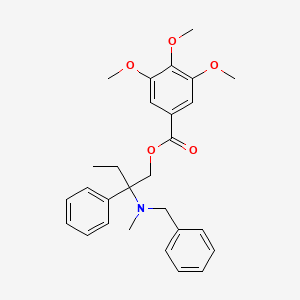
N-Benzyl N-Demethyl Trimebutine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Methods for Determination
A study by El-Gindy et al. (2003) presents three methods for determining Trimebutine Maleate (TM) in the presence of its degradation products, including high-performance liquid chromatography (HPLC) and spectrophotometry, highlighting the importance of accurate measurement in research applications (El-Gindy, Emara, & Hadad, 2003).
Gastrointestinal Motility Modulation
Lee and Kim (2011) discuss Trimebutine's dual effects on colonic motility in guinea pigs, indicating its potential as a modulator of gastrointestinal motility. This suggests its utility in developing new prokinetic agents and further understanding of GI tract disorders (Lee & Kim, 2011).
Metabolite Kinetics
Research on the metabolite kinetics of Trimebutine to N-monodesmethyl Trimebutine in rats by Lee, Chang, & Koh (1998) elucidates the metabolic pathways and hepatic first-pass effect, providing insight into its pharmacokinetics and potential for targeted therapeutic applications (Lee, Chang, & Koh, 1998).
Anti-tumor Potential
A study by Fan et al. (2018) explores Trimebutine's effect on glioma cell apoptosis, suggesting a potential anti-tumor application. This indicates its possible utility beyond gastrointestinal uses, opening avenues for cancer research (Fan, Liu, Xue, Zhao, & Pan, 2018).
Propiedades
IUPAC Name |
[2-[benzyl(methyl)amino]-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTABTAJMFUXTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Dimethoxymethyl)silyl]oxy}-3-[3-(trimethoxysilyl)propoxy]-N-[3-(trimethoxysilyl)propyl]propan-1-amine](/img/structure/B588836.png)
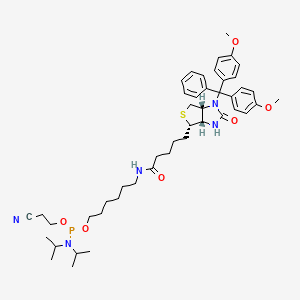
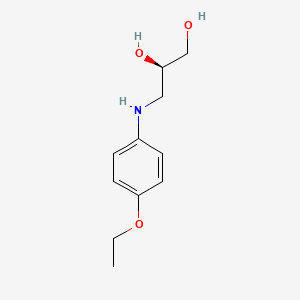
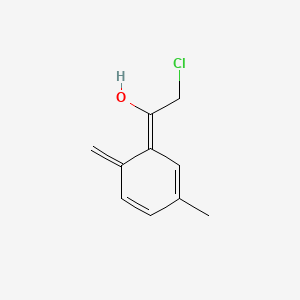
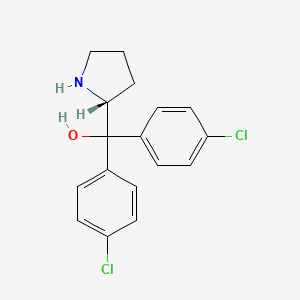
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)